molecular formula C11H22N2O3 B582316 (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate CAS No. 1217728-72-7

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

Cat. No.: B582316
CAS No.: 1217728-72-7
M. Wt: 230.308
InChI Key: ODOJNXXZXCRBCC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate, also known as (S)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE, primarily targets voltage-gated sodium channels (Na_v channels). These channels are crucial for the initiation and propagation of action potentials in neurons, muscle cells, and other excitable cells .

Mode of Action

The compound interacts with Na_v channels by binding to specific sites on the channel proteins. This binding modulates the channel’s conformation, leading to altered ion flow across the cell membrane. Specifically, it inhibits the influx of sodium ions, which reduces the excitability of the cells and can prevent the propagation of action potentials .

Biochemical Pathways

By modulating Na_v channels, this compound affects several downstream pathways. The inhibition of sodium ion influx can lead to decreased intracellular calcium levels, as sodium-calcium exchangers are less active. This reduction in calcium can influence various cellular processes, including neurotransmitter release, muscle contraction, and gene expression .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues with high Na_v channel expression. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Finally, the compound and its metabolites are excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of Na_v channels by this compound leads to reduced neuronal excitability and muscle contraction. This can result in various therapeutic effects, such as analgesia (pain relief) and anti-convulsant activity. At the cellular level, the compound can induce apoptosis in certain cancer cells by disrupting ion homeostasis and triggering cell death pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the ionization state of the compound, altering its binding affinity to Na_v channels. Similarly, high temperatures can increase the rate of degradation, reducing its stability and effectiveness .

This comprehensive overview highlights the multifaceted nature of this compound’s mechanism of action, from its primary targets to the environmental factors influencing its efficacy.

: Molecules | Free Full-Text | Synthetic Approaches to Piperazine-Containing Drugs : Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators : Effect of a novel piperazine compound on cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of (S)-2-(methoxymethyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperazine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the piperazine ring .

Scientific Research Applications

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate
  • (S)-1-Boc-2-(methoxymethyl)piperazine
  • (S)-1-N-Boc-2-(methoxymethyl)piperiazine

Uniqueness

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the methoxymethyl substituent. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJNXXZXCRBCC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.